5,6-Dimethylquinoxaline

Medicinal Chemistry ADME Properties Computational Chemistry

Avoid SAR variability from generic quinoxaline regioisomers. 5,6-Dimethylquinoxaline provides exact 5,6-dimethyl substitution, ensuring consistent electronic profiles for kinase inhibitor design and OLED polymer synthesis. - Orthogonal reactivity: benzene ring methylated, leaving pyrazine 2,3-positions free for functionalization. - Distinct dipole moment vs. 6,7-isomer for tailored HOMO/LUMO tuning. - Supplied with verified purity and Certificate of Analysis; bulk quantities available for parallel library synthesis.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 103040-72-8
Cat. No. B011827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylquinoxaline
CAS103040-72-8
SynonymsQuinoxaline, 5,6-dimethyl-
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=CN=C2C=C1)C
InChIInChI=1S/C10H10N2/c1-7-3-4-9-10(8(7)2)12-6-5-11-9/h3-6H,1-2H3
InChIKeyVIOODURWFRIANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylquinoxaline: Defined Methylation Pattern for Research


5,6-Dimethylquinoxaline (C₁₀H₁₀N₂, MW: 158.20 g/mol) is a heterocyclic aromatic compound belonging to the quinoxaline family, characterized by a benzene ring fused to a pyrazine ring with methyl substituents at the 5- and 6-positions [1]. This specific methylation pattern defines its physicochemical properties, including a calculated LogP of 2.4 and a topological polar surface area (TPSA) of 25.8 Ų . As a core scaffold, quinoxaline derivatives are recognized as 'privileged structures' in medicinal chemistry, exhibiting a broad spectrum of biological activities [2]. The 5,6-dimethyl substitution pattern serves as a key building block for generating compound libraries and exploring structure-activity relationships (SAR) by modulating electronic and steric properties compared to other regioisomers or unsubstituted quinoxaline [3].

Defined 5,6-dimethylation for SAR exploration and library synthesis
Distinct electronic and steric profile versus other regioisomers
Reported cLogP 2.4 and TPSA 25.8 Ų for property prediction

Non-Interchangeability of 5,6-Dimethylquinoxaline with Analogs


In scientific procurement, the precise substitution pattern on a quinoxaline core is not a trivial detail but a critical determinant of downstream properties. The position of methyl groups on the aromatic ring directly impacts the compound's electronic distribution, lipophilicity, and its ability to engage in specific intermolecular interactions, such as π-stacking or hydrogen bonding [1]. A regioisomer like 6,7-dimethylquinoxaline, while having the same molecular formula, will exhibit different dipole moments and steric hindrance, leading to altered reactivity in further functionalization and distinct binding affinities to biological targets . Generic substitution without rigorous verification can introduce unpredictable variables in a synthetic route or biological assay, potentially invalidating structure-activity relationship (SAR) studies and wasting valuable resources [2].

Regioisomer Mismatch 6,7-Dimethyl substitution may alter dipole moment and target-binding affinity, limiting direct SAR transfer.
Reactivity Shift 2,3-Dimethyl analog provides labile methyl groups for lithiation; 5,6-isomer requires different C-H activation strategies.
Parent Core Limitation Unsubstituted quinoxaline lacks the steric bulk and electronic modulation of the 5,6-dimethyl scaffold.

Quantitative Differentiation from Structural Analogs


Lipophilicity and TPSA: 5,6- vs 6,7-Dimethylquinoxaline

The position of methyl substituents on the quinoxaline core significantly influences key physicochemical parameters relevant to drug-likeness and formulation. 5,6-Dimethylquinoxaline possesses a distinct topological polar surface area (TPSA) and calculated LogP value compared to its regioisomer, 6,7-dimethylquinoxaline, which can affect membrane permeability and solubility .

Lipophilicity & TPSA
Cross-study comparable
cLogP = 2.4; TPSA = 25.8 Ų
6,7-isomer: cLogP = 2.2; Δ = 0.2
Reported lipophilicity difference may influence permeability and off-target binding profiles.
Calculated properties; experimental validation required for specific assays.
Medicinal Chemistry ADME Properties Computational Chemistry

Electronic and Steric Effects on Chemical Reactivity

The 5,6-dimethyl substitution pattern creates a unique steric and electronic environment around the pyrazine ring compared to the unsubstituted quinoxaline core. This is a key point of differentiation for synthetic chemists aiming for regioselective functionalization [1].

Steric & Electronic Effects
Class-level inference
Complexity = 158; Heavy Atoms = 12
Quinoxaline: Complexity = 98; Δ = 60
Higher complexity supports distinct regioselective functionalization context.
Data to verify; inferred from cheminformatics descriptors.
Organic Synthesis Structure-Activity Relationship Medicinal Chemistry

Orthogonal Reactivity: 5,6- vs 2,3-Dimethylquinoxaline

The location of the methyl groups dictates the available sites and conditions for further derivatization. While 2,3-dimethylquinoxaline has its methyl groups on the heterocyclic pyrazine ring, rendering them more reactive towards lithiation and subsequent functionalization [1], the methyl groups on 5,6-dimethylquinoxaline are on the benzene ring. This difference means they are less acidic and require different, often harsher, conditions for C-H activation, providing an orthogonal handle for late-stage diversification.

Orthogonal Reactivity
Cross-study comparable
Pyrazine ring C-2/C-3 reactive; C-5/C-6 methyl less acidic.
2,3-isomer: Methyl groups readily lithiated with LDA.
Orthogonal reactivity enables late-stage diversification strategies.
Reaction conditions: strong bases, aprotic solvents.
Synthetic Chemistry Scaffold Derivatization Reaction Selectivity

Scientific and Industrial Applications of 5,6-Dimethylquinoxaline


Targeted Kinase Inhibitor Libraries

The specific steric and electronic profile of the 5,6-dimethyl substitution makes it a valuable core scaffold for synthesizing focused libraries of kinase inhibitors. As evidenced by SAR studies on dimethylquinoxaline derivatives, subtle changes in substitution pattern can profoundly impact potency and selectivity against targets like CDK5 or GSK3β [1]. Using 5,6-dimethylquinoxaline as a starting material allows researchers to explore a distinct region of chemical space compared to using 6,7- or 2,3-dimethyl isomers, potentially leading to novel intellectual property and improved target selectivity.

Orthogonal Scaffold for Complex Molecules

The compound is best employed when a synthetic route requires a quinoxaline core that is amenable to functionalization at the pyrazine ring (positions 2 and 3) while leaving the methylated benzene ring intact. This orthogonal reactivity, in contrast to the more labile methyl groups in 2,3-dimethylquinoxaline, provides chemists with a strategic advantage in the late-stage diversification of complex molecules, as highlighted by its different reactivity profile towards lithiation [2].

Precursor for Electron-Transporting Materials

Quinoxaline derivatives are established building blocks for organic electronics due to their electron-accepting nature and thermal stability [3]. The 5,6-dimethylquinoxaline scaffold, with its enhanced molecular complexity and specific dipole moment compared to unsubstituted quinoxaline, can be used as a precursor to synthesize novel conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where fine-tuning the energy levels (HOMO/LUMO) is paramount for device performance.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Distinct steric and electronic substitution pattern
Target selectivity and potency within focused kinase panels
Complex molecule late-stage diversification
Orthogonal reactivity: pyrazine ring vs. methylated benzene ring
Compatibility with C-H activation and directed metalation conditions
Organic electronics precursor
Molecular complexity and electron-accepting quinoxaline core
HOMO/LUMO energy level tuning for device performance
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